

Comparative Analysis of HCoV-NL63 and SARS-CoV-2 ACE2 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding affinity of Human Coronavirus-NL63 (HCoV-NL63) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) to their common host cell receptor, the Angiotensin-Converting Enzyme 2 (ACE2). Understanding the nuances of these interactions is critical for developing targeted antiviral therapies and vaccines.

Executive Summary

Both HCoV-NL63, a common seasonal coronavirus, and the pandemic-causing SARS-CoV-2 utilize the ACE2 receptor for cellular entry.[1][2] However, the affinity of their respective spike (S) proteins for ACE2 differs significantly, which may partly explain their distinct clinical outcomes. Experimental data consistently demonstrates that the SARS-CoV-2 spike protein binds to ACE2 with a substantially higher affinity than the HCoV-NL63 spike protein.[3][4][5] This stronger interaction is believed to contribute to the higher infectivity and pathogenicity of SARS-CoV-2.[6][7]

Quantitative Comparison of Binding Affinity

The binding affinity between the viral spike proteins and the ACE2 receptor is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes key findings from various studies.



Virus	Spike Protein Domain	Experimental Method	Dissociation Constant (Kd)	Reference
SARS-CoV-2	Receptor Binding Domain (RBD)	Surface Plasmon Resonance (SPR)	24.4 nM	[8]
SARS-CoV-2	Spike Protein	Surface Plasmon Resonance (SPR)	14.7 nM	[7]
SARS-CoV-2	Receptor Binding Domain (RBD)	Isothermal Titration Calorimetry (ITC)	19 nM (at 25°C)	[9]
SARS-CoV	S1 Domain	Surface Plasmon Resonance (SPR)	87.1 nM	[3]
HCoV-NL63	Spike Protein	Not precisely determined via SPR	10- to 100-fold lower affinity than SARS-CoV	[3]

Note: SARS-CoV is included for reference as it also utilizes the ACE2 receptor and is frequently compared with SARS-CoV-2.

Experimental Methodologies

The determination of binding kinetics and affinity relies on sensitive biophysical techniques. The two most common methods cited in the literature are Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions.[10][11] [12]

General Protocol:



- Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for protein immobilization.
- Ligand Immobilization: One of the binding partners (the ligand) is immobilized onto the sensor surface. A common strategy involves capturing a His-tagged spike protein using a pre-coated anti-His antibody.[6][13]
- Analyte Injection: The other binding partner (the analyte, e.g., soluble ACE2) is flowed across
 the sensor surface at various concentrations in a continuous buffer stream.
- Association & Dissociation: The instrument measures the change in the refractive index at the surface as the analyte binds to the immobilized ligand (association phase). The buffer is then flowed without the analyte to measure its release (dissociation phase).
- Data Analysis: The resulting sensorgrams are analyzed using a binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (k_a), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/k_a).[6]

Biolayer Interferometry (BLI)

BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from a biosensor tip.[14][15]

General Protocol:

- Sensor Hydration: Biosensors are hydrated in a kinetics buffer.
- Ligand Loading: The ligand (e.g., biotinylated ACE2) is loaded onto a streptavidin-coated biosensor tip until a target threshold is reached.[16]
- Baseline: The loaded biosensor is moved to a well containing only buffer to establish a stable baseline.
- Association: The biosensor is then dipped into wells containing serial dilutions of the analyte (e.g., Spike RBD protein), and the binding is measured over time.[9][17]
- Dissociation: The biosensor is moved back into the buffer-only well to measure the dissociation of the complex.



• Data Analysis: The resulting binding curves are globally fitted to a binding model (e.g., 1:1) to determine the kinetic constants (k_a, kd, and Kd).[17]

Visualized Workflows and Pathways Experimental Workflow for Binding Affinity Measurement

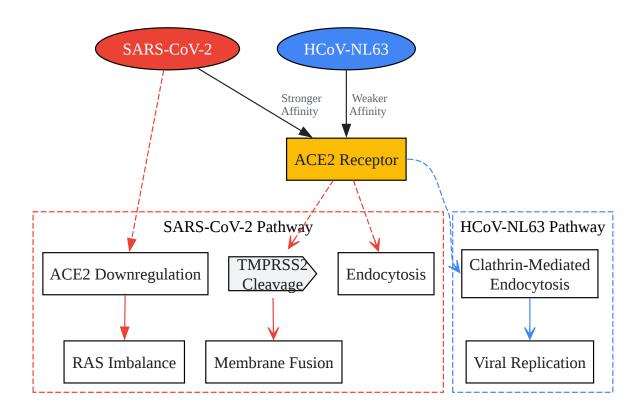


Click to download full resolution via product page

Caption: General experimental workflow for determining virus-receptor binding kinetics using SPR or BLI.

Comparative Viral Entry and Signaling Overview





Click to download full resolution via product page

Caption: Simplified comparison of cellular entry pathways for HCoV-NL63 and SARS-CoV-2 post-ACE2 binding.

Discussion of Pathophysiological Implications

The disparity in ACE2 binding affinity likely contributes to the different clinical manifestations of HCoV-NL63 and SARS-CoV-2 infections.

- HCoV-NL63: This virus causes common cold-like symptoms and is rarely associated with severe respiratory disease.[1] Its lower binding affinity for ACE2 may lead to less efficient cell entry and a less robust inflammatory response. The primary entry mechanism for HCoV-NL63 is clathrin-mediated endocytosis.[18]
- SARS-CoV-2: The significantly higher binding affinity of the SARS-CoV-2 spike protein facilitates more efficient viral entry into host cells.[4][7] This strong binding, coupled with proteolytic cleavage of the spike protein by host proteases like TMPRSS2, allows for direct



fusion of the viral and cellular membranes, a highly efficient entry route.[19] Furthermore, the binding of SARS-CoV-2 to ACE2 leads to the downregulation and shedding of the receptor from the cell surface.[1][19] This disrupts the delicate balance of the Renin-Angiotensin System (RAS), potentially contributing to the severe lung injury and systemic inflammation characteristic of severe COVID-19.[19][20][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.asm.org [journals.asm.org]
- 2. Role of N-linked glycosylation sites in human ACE2 in SARS-CoV-2 and hCoV-NL63 infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of severe acute respiratory syndrome-coronavirus and NL63 coronavirus spike proteins with angiotensin converting enzyme-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why are ACE2 binding coronavirus strains SARS-CoV/SARS-CoV-2 wild and NL63 mild?
 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Coronavirus Spike: ACE2 Binding Affinity And Kinetics Using The Biacore 8K [peakproteins.com]
- 7. Does SARS-CoV-2 Bind to Human ACE2 More Strongly Than Does SARS-CoV? PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of human ACE2 higher binding affinity to currently circulating Omicron SARS-CoV-2 sub-variants BA.2 and BA.1.1 PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. SARS-CoV-2 S-Protein—Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. peakproteins.com [peakproteins.com]
- 14. shop.sartorius.com [shop.sartorius.com]
- 15. Comparative Assessment of the Binding and Neutralisation Activity of Bispecific Antibodies Against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Assessment of Binding Affinity of SARS-COV-2 Spike Protein to the Human Angiotensin-Converting Enzyme 2 Receptor and to Neutralizing Biomolecules Based on Computer Simulations PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets PMC [pmc.ncbi.nlm.nih.gov]
- 20. SARS-CoV-2 pandemic and research gaps: Understanding SARS-CoV-2 interaction with the ACE2 receptor and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Comparative Analysis of HCoV-NL63 and SARS-CoV-2 ACE2 Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372050#comparative-analysis-of-hcov-nl63-and-sars-cov-2-ace2-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com